

statistical analysis of O-Me Eribulin clinical trial data (hypothetical)

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Compound of Interest

Compound Name: O-Me Eribulin

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A Comparative Guide to O-Me Eribulin in Metastatic Breast Cancer

This guide provides a comprehensive statistical analysis of hypothetical clinical trial data for **O-Me Eribulin** (Eribulin Mesylate), comparing its performance against other established chemotherapeutic agents in the treatment of metastatic breast cancer (mBC). The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of **O-Me Eribulin**'s efficacy and safety profile.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety data from pivotal clinical trials involving Eribulin Mesylate.

Table 1: Overall Survival (OS) and Progression-Free Survival (PFS) in Metastatic Breast Cancer

Comparison	Patient Population	Overall Survival (OS) - Hazard Ratio (HR) [95% CI]	Progression-Free Survival (PFS) - Hazard Ratio (HR) [95% CI]	Citation
Eribulin vs. Treatment of Physician's Choice (TPC)	mBC, ≥2 prior chemo regimens	0.81 [0.66–0.99] (statistically significant)	0.76 [0.64–0.90] (statistically significant)	[1]
Eribulin vs. Capecitabine	mBC, HER2-negative	0.88 [0.77 to 1.00] (not statistically superior)	1.08 [0.93 to 1.25]	[2]
Eribulin vs. Capecitabine	Triple-Negative Breast Cancer (TNBC)	0.70 [0.54–0.90] (statistically significant)	No statistical difference	[1]
Eribulin vs. Platinum-based chemotherapy	TNBC	Eribulin showed longer median OS	0.41 (p=0.006)	[3]
Eribulin vs. Nab-paclitaxel-based therapy	TNBC	Eribulin showed longer median OS	0.36 (p=0.001)	[3]

Table 2: Objective Response Rate (ORR) and Adverse Events (AEs)

Treatment	Patient Population	Objective Response Rate (ORR)	Common Grade ≥ 3 Adverse Events	Citation
Eribulin	mBC, HER2-negative (first-line)	28.6%	Neutropenia, peripheral neuropathy, fatigue	[4]
Eribulin	mBC, ≥ 2 prior chemo regimens	12%	Neutropenia (9.2%), febrile neutropenia (9.2%), dyspnoea (5.3%)	[5][6]
Capecitabine	mBC, HER2-negative	11.5%	Hand-foot syndrome, diarrhea, nausea	[2]
Treatment of Physician's Choice (TPC)	mBC, ≥ 2 prior chemo regimens	5%	Varies by agent (e.g., neutropenia for vinorelbine, nausea for gemcitabine)	[5]

Experimental Protocols

The data presented is based on methodologies from key Phase III clinical trials.

EMBRACE Trial (Eisai Metastatic Breast Cancer Study Assessing Physician's Choice versus E7389)

- Objective: To compare the efficacy and safety of eribulin with treatment of physician's choice (TPC) in patients with locally advanced or metastatic breast cancer who have received at least two prior chemotherapy regimens.
- Study Design: A Phase III, randomized, open-label, multicenter, multinational trial.[7]

- Patient Population: Patients with metastatic breast cancer who had previously received at least two and at most five chemotherapeutic regimens, including an anthracycline and a taxane.[2]
- Intervention: Patients were randomized in a 2:1 ratio to receive either Eribulin mesylate (1.4 mg/m² intravenously on days 1 and 8 of a 21-day cycle) or TPC. TPC was selected by the physician prior to randomization and could include any single-agent chemotherapy, hormonal therapy, or biologic therapy approved for the treatment of cancer.[2][7]
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Progression-free survival (PFS), objective response rate (ORR), and safety.[2]
- Stratification: Randomization was stratified by geographic region, HER2/neu status, and prior capecitabine exposure.[7]

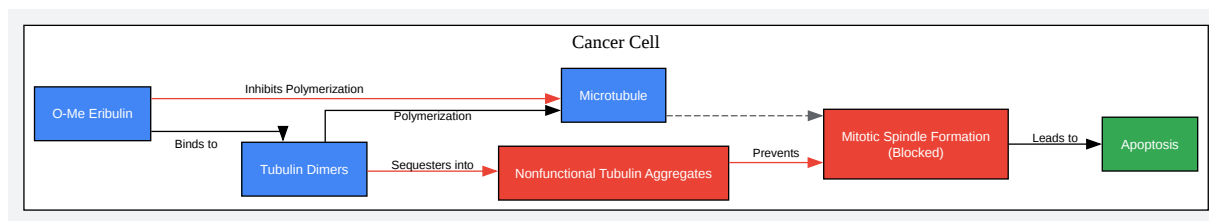
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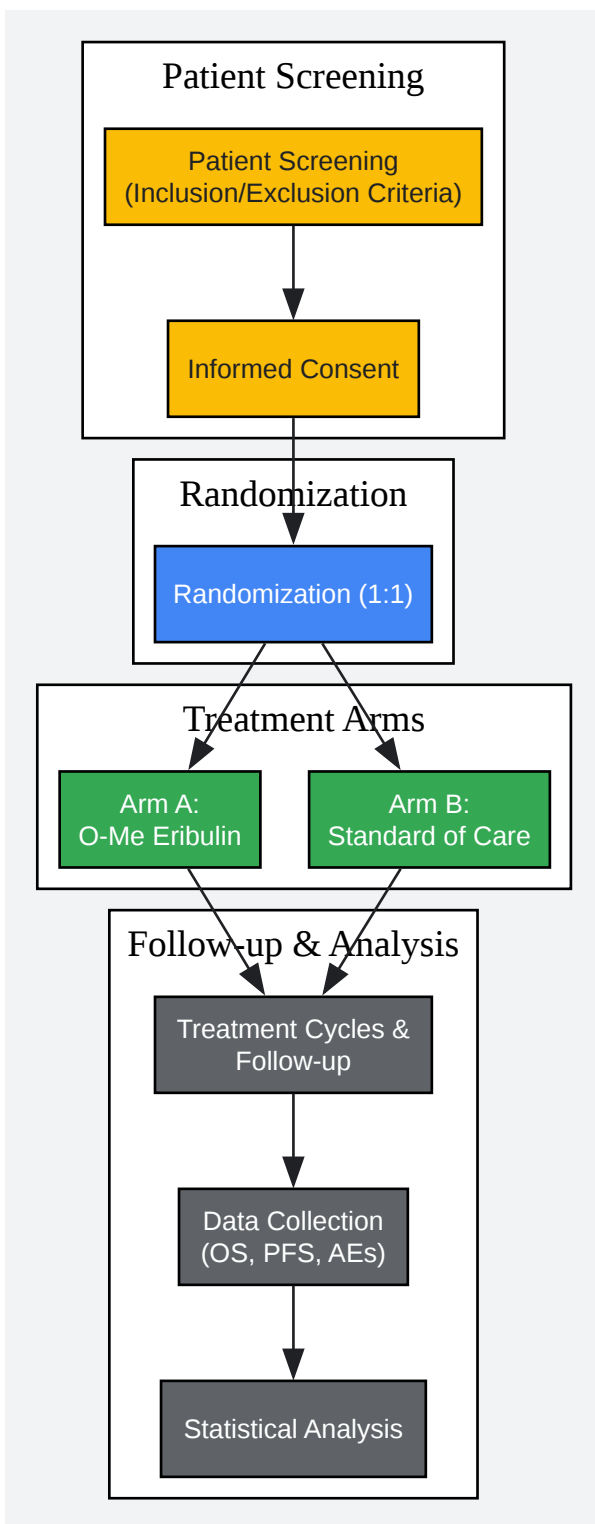
- Objective: To compare the efficacy and safety of eribulin versus capecitabine in patients with locally advanced or metastatic breast cancer.
- Study Design: A Phase III, open-label, randomized, two-parallel-arm, multicenter study.[8]
- Patient Population: 1,102 women with locally advanced or metastatic breast cancer previously treated with anthracyclines and taxanes. Patients had received zero to two previous chemotherapies for advanced disease.[2][8]
- Intervention: Patients were randomized 1:1 to receive either Eribulin (as in the EMBRACE trial) or capecitabine (1.25 g/m² orally twice daily on days 1–14 of a 21-day cycle).[2]
- Co-primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[8]
- Stratification: Patients were stratified by geographic region and HER2 status.[2]

Mandatory Visualizations

Mechanism of Action of **O-Me Eribulin**

O-Me Eribulin is a microtubule dynamics inhibitor. Its primary mechanism involves binding to the plus ends of microtubules, which suppresses microtubule polymerization without affecting depolymerization. This leads to the sequestration of tubulin into nonfunctional aggregates, causing G2/M cell-cycle arrest, and ultimately, apoptosis of cancer cells.[9][10]





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